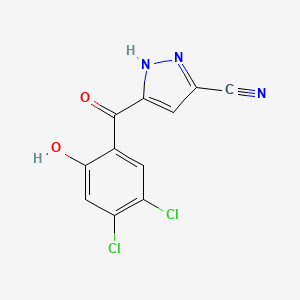
Antibacterial agent 83
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial Agent 83 is a synthetic compound known for its potent antimicrobial properties. It has been extensively studied for its ability to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly valued for its efficacy in both clinical and industrial settings, where it helps to prevent and treat bacterial contamination.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 83 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like nitration, reduction, and acylation, each requiring precise control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient handling of reagents and intermediates, ensuring consistent quality and output. The process often includes rigorous purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions: Antibacterial Agent 83 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, which add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more hydrogenated version. Substitution reactions can result in derivatives with different functional groups, enhancing or modifying the antibacterial properties.
科学的研究の応用
Antibacterial Agent 83 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various reagents on antimicrobial activity.
Biology: Researchers use it to investigate the interactions between bacterial cells and antimicrobial agents, helping to understand resistance mechanisms.
Medicine: The compound is explored for its potential in developing new antibiotics and treatments for bacterial infections, especially those resistant to conventional drugs.
Industry: It is applied in the formulation of disinfectants, preservatives, and coatings to prevent bacterial contamination in various products.
作用機序
The mechanism by which Antibacterial Agent 83 exerts its effects involves targeting specific bacterial structures and pathways. It typically disrupts the bacterial cell wall or membrane, leading to cell lysis and death. The compound may also interfere with essential enzymes and proteins, inhibiting bacterial growth and replication. Molecular targets include peptidoglycan synthesis pathways and ribosomal subunits, which are crucial for bacterial survival.
類似化合物との比較
Penicillin: A well-known antibiotic that also targets bacterial cell walls but has a different chemical structure.
Cephalosporins: Another class of antibiotics with a similar mode of action but varying in spectrum and resistance profiles.
Macrolides: These antibiotics inhibit protein synthesis by binding to ribosomal subunits, similar to some actions of Antibacterial Agent 83.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some antibiotics that are limited to specific types of bacteria, this compound has shown efficacy across a wide range of bacterial species. Additionally, its synthetic versatility allows for the creation of various derivatives, each with tailored properties for specific applications.
特性
分子式 |
C11H5Cl2N3O2 |
|---|---|
分子量 |
282.08 g/mol |
IUPAC名 |
5-(4,5-dichloro-2-hydroxybenzoyl)-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3O2/c12-7-2-6(10(17)3-8(7)13)11(18)9-1-5(4-14)15-16-9/h1-3,17H,(H,15,16) |
InChIキー |
XTPYKTMUWMXBMC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CC(=NN2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


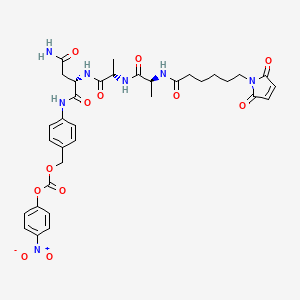

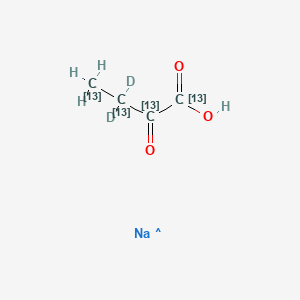


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

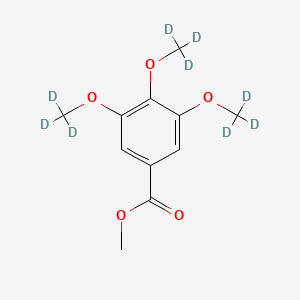
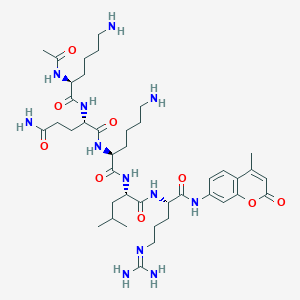

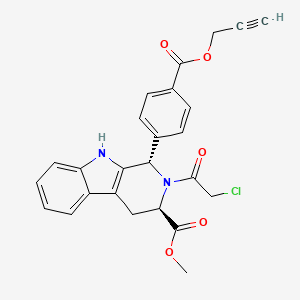


![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
